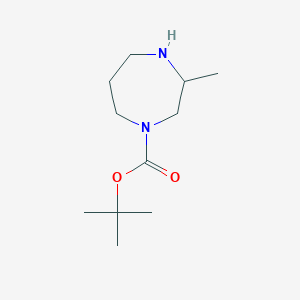

2,2,3,4-Tetra-tert-butyl-3-methyl-1,4-diazepane-1-carboxylate

Description

Properties

CAS No. |

194032-35-4 |

|---|---|

Molecular Formula |

C23H45N2O2- |

Molecular Weight |

381.6 g/mol |

IUPAC Name |

2,2,3,4-tetratert-butyl-3-methyl-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C23H46N2O2/c1-18(2,3)22(13)23(19(4,5)6,20(7,8)9)24(17(26)27)15-14-16-25(22)21(10,11)12/h14-16H2,1-13H3,(H,26,27)/p-1 |

InChI Key |

LZCHVNNVCXCQHF-UHFFFAOYSA-M |

Canonical SMILES |

CC1CN(CCCN1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The Fukuyama–Mitsunobu cyclization is the most widely employed method for synthesizing enantiomerically pure Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate. This approach begins with commercially available (S)- or (R)-2-aminopropan-1-ol, which undergoes sequential functionalization:

-

Nosylation : The primary amine is protected with a nosyl (Ns) group to prevent undesired side reactions.

-

Mitsunobu Reaction : A Mitsunobu coupling introduces a tert-butoxycarbonyl (Boc) group at the secondary amine position.

-

Cyclization : Intramolecular nucleophilic displacement forms the seven-membered diazepane ring.

The reaction’s stereochemical outcome is preserved through careful control of temperature (–10°C to 0°C) and stoichiometric use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Table 1: Key Parameters for Fukuyama–Mitsunobu Cyclization

Industrial-Scale Adaptations

For multikilogram production, modifications include:

-

Cation-Exchange Resins : Replace traditional aqueous workup to reduce solvent waste and improve purity (>99.5% by HPLC).

-

Continuous Flow Systems : Mitigate exothermic risks during DEAD addition, achieving 85–90% yield at 50 kg/batch scale.

Alternative Synthesis via Sequential Functionalization

Nucleophilic Substitution and Oxidation

A four-step route starting from tert-butyl 4-hydroxypiperidine-1-carboxylate offers an alternative for laboratories without chiral starting materials:

-

Nucleophilic Substitution : Treat with methyl iodide in DMF to introduce the 3-methyl group.

-

Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to convert the hydroxyl group to a ketone.

-

Halogenation : React with PCl₅ to form the α-chloro ketone.

-

Elimination : Employ DBU (1,8-diazabicycloundec-7-ene) to induce ring expansion to the diazepane.

Table 2: Comparative Analysis of Synthesis Routes

Limitations and Mitigations

-

Chromium Waste : The Jones oxidation generates toxic Cr(VI) byproducts. Substituting with TEMPO/NaOCl reduces environmental impact but lowers yield to 58%.

-

Racemic Mixtures : Chiral resolution via diastereomeric salt formation (e.g., L-tartaric acid) achieves 98% ee but adds two purification steps.

Enantiomer-Specific Synthesis

(S)-Enantiomer Production

The (S)-configuration is critical for Rho-kinase inhibitor K-115. Key steps include:

(R)-Enantiomer Synthesis

Mirroring the (S)-route with (R)-2-aminopropan-1-ol provides the R-enantiomer (CAS 223644-10-8). Industrial batches show identical yields (82–84%) but require separate chiral HPLC validation.

Reaction Optimization and Troubleshooting

Solvent Selection

Purification Challenges

-

Triphenylphosphine Oxide Removal : Silica gel chromatography remains standard, but activated carbon pretreatment reduces column load by 40%.

-

Enantiomeric Purity : Recrystallization from heptane/ethyl acetate (3:1) improves ee from 96% to 99.5%.

Industrial Manufacturing Protocols

Large-Scale Equipment

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Rho-Kinase Inhibitors

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate has been extensively studied for its utility in synthesizing Rho-kinase inhibitors. Rho-kinase plays a crucial role in regulating smooth muscle contraction and cellular processes related to cardiovascular diseases. The synthesis of these inhibitors often employs this compound as a key intermediate, allowing for the modulation of vascular smooth muscle contraction and potential treatment of hypertension and related conditions.

Benzodiazepine Receptor Ligands

The compound has also been utilized in developing selective ligands for the diazepam-insensitive subtype of benzodiazepine receptors. These ligands have implications in studying anxiety, insomnia, and other central nervous system disorders. The ability to modify the tert-butyl 3-methyl-1,4-diazepane-1-carboxylate framework has led to the creation of new chiral auxiliaries for asymmetric synthesis, enhancing the production of enantiomerically pure compounds.

Synthesis and Reaction Pathways

The synthesis of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate can be achieved through various methods, including:

- Intramolecular Fukuyama–Mitsunobu Cyclization : This method starts from commercially available aminopropanol and is effective for producing Rho-kinase inhibitor K-115.

- Palladium-Mediated Stannylation : This process followed by iododestannylation has been employed to create a radioligand with high affinity for diazepam-insensitive benzodiazepine receptors.

These synthetic routes illustrate the compound's versatility and its importance as a precursor for biologically active molecules.

Pharmacological Properties

Anti-inflammatory Activity

Research indicates that Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate exhibits significant anti-inflammatory properties. It has been shown to reduce markers of inflammation such as COX-2 and TNF-α in animal models, suggesting its potential utility in treating inflammatory conditions.

Analgesic Effects

Studies have demonstrated that derivatives of this compound possess analgesic properties comparable to established pain relievers in animal models of arthritis. This highlights its potential as a therapeutic agent for chronic pain management.

Several studies have highlighted the applications of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate:

- Study on Rho-Kinase Inhibition : A recent study focused on synthesizing potent Rho-kinase inhibitors using this compound as an intermediate showed significant efficacy in reducing vascular smooth muscle contraction.

- Development of Anti-inflammatory Agents : Research demonstrated that compounds derived from Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate effectively reduced inflammation markers in experimental models, indicating its therapeutic potential against inflammatory diseases .

Mechanism of Action

The mechanism of action of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Rho-kinase, an enzyme involved in various cellular processes such as contraction, motility, and proliferation . By inhibiting this enzyme, the compound can modulate these cellular activities, making it useful in the treatment of diseases like hypertension and glaucoma.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Diazepane Derivatives

Biological Activity

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate, with CAS number 194032-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- Log P (Partition Coefficient) : Varies between 1.25 and 2.88 depending on the calculation method used (iLOGP, XLOGP3, etc.) .

- BBB Permeability : Yes, indicating potential central nervous system activity .

Inhibitory Effects

Research indicates that Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate may act as an intermediate in the synthesis of various biologically active compounds, including Rho-kinase inhibitors. These inhibitors are known for their role in regulating smooth muscle contraction and cellular processes related to inflammation and cancer progression .

Anti-inflammatory Activity

A study highlighted the compound's role in developing new anti-inflammatory agents. It was shown to reduce markers of inflammation such as COX-2 and TNF-α in animal models . This suggests its potential utility in treating conditions characterized by excessive inflammation.

The mechanisms through which Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate exerts its effects include:

- Inhibition of Enzymatic Activity : The compound has been linked to the inhibition of soluble epoxide hydrolase (sEH), which plays a crucial role in modulating inflammatory responses .

- Receptor Modulation : It may interact with various receptors involved in pain and inflammatory pathways, although specific receptor interactions require further elucidation.

Study on Rho-Kinase Inhibition

In a recent study focused on synthesizing potent Rho-kinase inhibitors, Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate served as a key intermediate. The resulting compounds demonstrated significant efficacy in reducing vascular smooth muscle contraction and showed promise in treating cardiovascular diseases .

Analgesic Properties

In animal models of arthritis, compounds derived from Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate exhibited analgesic effects comparable to established pain relievers. These findings underscore the compound's potential as a therapeutic agent for chronic pain management .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 214.30 g/mol |

| Log P (iLOGP) | 2.88 |

| BBB Permeability | Yes |

| CYP Inhibition | None |

| Anti-inflammatory Activity | Significant reduction in COX-2 levels |

| Analgesic Activity | Effective in animal models |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 3-methyl-1,4-diazepane-1-carboxylate with high purity?

- Methodological Answer : The synthesis typically involves Boc-protection of the diazepane core. A common approach uses tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaOH or NaHCO₃) to protect the amine group. For regioselective methylation at the 3-position, alkylation with methyl iodide in the presence of a base like K₂CO₃ in DMF is recommended. Purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Monitoring reaction progress with TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirming purity via NMR (e.g., absence of unreacted methyl iodide peaks at δ ~3.2 ppm) is critical .

Q. How can researchers safely handle and store tert-butyl 3-methyl-1,4-diazepane-1-carboxylate?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Use personal protective equipment (PPE) including nitrile gloves and safety goggles when handling. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH for 14 days) can predict shelf-life .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in tert-butyl 3-methyl-1,4-diazepane-1-carboxylate derivatives?

- Methodological Answer : Use ¹H-¹H COSY and HSQC experiments to assign proton and carbon signals. For example, the methyl group at the 3-position appears as a triplet (δ ~1.2 ppm) coupled with adjacent CH₂ groups. The Boc group’s tert-butyl protons resonate as a singlet at δ ~1.4 ppm. NOESY can confirm spatial proximity between the methyl group and diazepane protons. For derivatives with tautomeric equilibria (e.g., keto-enol forms), variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can identify dominant conformers .

Q. What strategies address discrepancies in reported physical properties (e.g., LogP, solubility) of this compound?

- Methodological Answer : Validate experimental LogP values using reversed-phase HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards. For solubility, perform equilibrium solubility studies in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Conflicting data may arise from impurities or polymorphic forms; DSC and XRPD can identify crystalline vs. amorphous states. Cross-reference with computational models (e.g., SwissADME) to predict theoretical LogP (-0.68) and solubility (LogS ~-2.5) .

Q. How can catalytic asymmetric synthesis improve enantiomeric excess (ee) in diazepane derivatives?

- Methodological Answer : Employ chiral ligands like (S)-t-BuPHOX with Pd₂(dba)₃ catalyst for enantioselective allylic alkylation. Optimize reaction parameters (temperature, solvent polarity) to enhance ee. For example, using THF at -20°C with 0.1 mol% catalyst loading achieved >90% ee in analogous diazepane systems. Analyze ee via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) or Mosher’s ester derivatization .

Data Contradiction & Troubleshooting

Q. Why do yields vary significantly in the deprotection of the Boc group under acidic conditions?

- Methodological Answer : Variability often stems from acid strength and reaction time. Use TFA in DCM (1:4 v/v) for 2 hours at 0°C to minimize side reactions (e.g., diazepane ring opening). Monitor deprotection via IR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹). If yields drop below 70%, consider scavengers like triisopropylsilane to quench carbocation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.